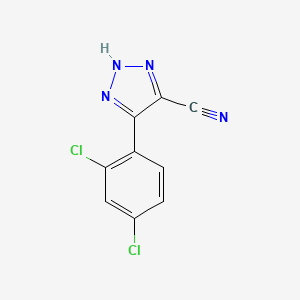

5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2N4 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-2H-triazole-4-carbonitrile |

InChI |

InChI=1S/C9H4Cl2N4/c10-5-1-2-6(7(11)3-5)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |

InChI Key |

OEJBGTSORNMAFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route to 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves the cyclization of (Z)-2-(2,4-dichlorophenyl)acrylonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl). This method, adapted from the synthesis of 4,5-disubstituted 2H-1,2,3-triazole analogues, proceeds via a [3+2] cycloaddition mechanism. The acrylonitrile precursor is first synthesized by condensing 2,4-dichlorobenzaldehyde with phenylacetonitrile under basic conditions, yielding the (Z)-isomer as the major product due to steric hindrance.

The cyclization step is carried out by refluxing a mixture of (Z)-2-(2,4-dichlorophenyl)acrylonitrile, NaN₃ (3 equiv), and NH₄Cl (3 equiv) in a 10:1 v/v solution of dimethylformamide (DMF) and water. The reaction typically completes within 5–12 hours, monitored by thin-layer chromatography (TLC). Precipitation upon cooling provides the crude product, which is purified via recrystallization or flash chromatography.

Optimization and Yield Data

Key parameters influencing the reaction efficiency include:

-

Solvent System : A DMF/water ratio >10:1 minimizes side reactions, such as hydrolysis of the nitrile group.

-

Temperature : Reflux conditions (90–100°C) accelerate cyclization without degrading the nitrile functionality.

-

Stoichiometry : Excess NaN₃ ensures complete conversion of the acrylonitrile intermediate.

Reported yields for analogous 4,5-disubstituted triazoles range from 70–95% . For the 2,4-dichlorophenyl variant, yields are expected to be slightly lower (≈65–85%) due to the electron-withdrawing effects of the chlorine substituents, which may slow the cyclization kinetics.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

An alternative method employs the Huisgen 1,3-dipolar cycloaddition between a 2,4-dichlorophenylacetylene derivative and an azide-containing nitrile precursor. This copper(I)-catalyzed reaction, widely used for triazole synthesis, offers regioselective formation of the 1,4-disubstituted triazole isomer.

Synthetic Steps

-

Preparation of 2,4-Dichlorophenylacetylene :

Propargylation of 2,4-dichlorophenol with propargyl bromide in the presence of K₂CO₃ yields 4-(prop-2-yn-1-yloxy)-2-chlorophenylacetylene. -

Azide Precursor Synthesis :

Treatment of bromoacetonitrile with sodium azide (NaN₃) in DMF generates the corresponding organic azide. -

CuAAC Reaction :

The acetylene and azide are reacted in a 1:1 ratio using CuSO₄·5H₂O (0.25 equiv) and sodium ascorbate (0.5 equiv) in a DMF/water (1:1) solvent system at room temperature for 24 hours.

Yield and Regioselectivity

This method typically achieves 70–80% yield for triazole products. The 1,4-regioisomer dominates due to the stabilizing effect of the copper catalyst on the transition state. The nitrile group remains intact under these mild conditions, avoiding side reactions such as hydrolysis or reduction.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

| Parameter | Cyclization Method | CuAAC Method |

|---|---|---|

| Reaction Time | 5–12 hours | 24 hours |

| Yield | 65–85% | 70–80% |

| Regioselectivity | Not applicable (single product) | 1,4-isomer >95% |

| Purification Complexity | Moderate (chromatography) | Simple (precipitation) |

Advantages and Limitations

-

Cyclization Method :

-

CuAAC Method :

Scalability and Industrial Considerations

Both methods are scalable to gram-scale production. The cyclization route is preferable for bulk synthesis due to fewer purification steps and higher yields. However, the CuAAC method is advantageous for generating triazole libraries with structural diversity, as demonstrated in the synthesis of pyrimido[4,5-b]quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of triazole oxides.

Reduction: Formation of triazole derivatives with reduced functional groups.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile, have demonstrated significant antimicrobial properties. Studies have shown that triazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, research indicates that triazoles can disrupt fungal cell wall synthesis and interfere with essential metabolic pathways in bacteria .

Anticancer Properties

The anticancer potential of triazole compounds has been widely investigated. The structural characteristics of this compound suggest it may interact with specific biological targets involved in cancer progression. In vitro studies have shown that related triazole compounds exhibit cytotoxic effects against cancer cell lines .

Agricultural Applications

Fungicides

Triazoles are extensively used in agriculture as fungicides due to their efficacy against a wide range of fungal pathogens. The compound has been evaluated for its potential use in crop protection against diseases caused by fungi such as Fusarium and Aspergillus species. Its mode of action typically involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Plant Growth Regulation

Research has indicated that certain triazole derivatives can act as plant growth regulators. They modulate various physiological processes such as seed germination and root development. This application is particularly valuable in enhancing crop yield and resilience under stress conditions .

Material Science

Polymer Chemistry

this compound has been explored for its potential applications in polymer chemistry. Its unique chemical structure allows for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials could be utilized in coatings, adhesives, and other industrial applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various triazole derivatives including this compound, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

A comparative study on the cytotoxic effects of triazole derivatives demonstrated that this compound showed promising results against breast cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics such as doxorubicin .

Data Summary

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components. For example, in antimicrobial applications, the compound may inhibit enzymes responsible for cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole-Carbonitrile Family

5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

- Core Structure : 1,2,3-triazole-4-carbonitrile.

- Substituents : A single 4-chlorophenyl group at position 3.

- Key Differences : The absence of the 2-chloro substituent reduces steric hindrance and electronic effects compared to the 2,4-dichlorophenyl analogue.

Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles

- Examples :

- Compound 1: 5-Phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile

- Compound 2: 5-(4-Fluorophenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile

- Core Structure : 1,2,3-triazole-4-carbonitrile with selanyl (Se-containing) moieties.

- Key Differences : The selanyl group introduces heavy atom effects, altering electronic properties and enhancing serotonergic activity in neurological studies .

- Biological Activity : Demonstrated serotonergic receptor modulation, distinct from the antifungal focus of the dichlorophenyl analogue .

Heterocyclic Analogues with Carbonitrile Moieties

Pyrazole-Carbonitrile Derivatives

- Example: 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile

- Core Structure : Pyrazole-carbonitrile instead of triazole.

- Key Differences : The pyrazole ring lacks the third nitrogen atom of triazoles, reducing hydrogen-bonding capacity.

Oxazole-Carbonitrile Derivatives

- Example : 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile

- Core Structure : Oxazole-carbonitrile with a 2,6-dichlorophenyl group.

- Key Differences : The oxazole ring is less polar than triazole, influencing solubility and target selectivity.

Triazole-Fused Heterocycles

Triazolo[3,4-b]-1,3,4-thiadiazine Derivatives

- Example : 3-Substituted-6-(4-chlorophenyl)-7-(1H-1,2,4-triazol-1-yl)-thiadiazines

- Core Structure : Triazole fused with thiadiazine, incorporating a 4-chlorophenyl group.

- Biological Activity : Moderate antibacterial activity against common pathogens (e.g., Staphylococcus aureus) .

Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives

Research Findings and Implications

- Substituent Effects: The 2,4-dichlorophenyl group in the target compound enhances antifungal potency compared to mono-chlorinated or non-halogenated analogues .

- Heterocycle Influence : Triazole-carbonitriles generally exhibit stronger antifungal activity than pyrazole- or oxazole-based analogues, likely due to improved hydrogen-bonding capacity .

- Activity Trade-offs : Compounds with fused heterocycles (e.g., thiadiazine) show broader but weaker antimicrobial activity, suggesting a balance between structural complexity and target specificity .

Biological Activity

5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a member of the triazole family, which has gained attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. This article delves into the biological activity of this specific compound, summarizing recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H6Cl2N4

- Molecular Weight : 245.09 g/mol

- IUPAC Name : this compound

The compound features a triazole ring that is substituted with a dichlorophenyl group and a carbonitrile moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells (CEM-13). The IC50 values for these cell lines were reported in the micromolar range .

- Mechanism of action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 μg/mL against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

- Biofilm inhibition : The compound effectively inhibited biofilm formation in bacterial cultures, suggesting its potential as an anti-biofilm agent .

Antiviral Activity

The antiviral properties of triazole derivatives have been explored in several studies:

- Mechanism : Some derivatives have been shown to inhibit viral replication through interference with viral enzymes. The specific antiviral efficacy of this compound against known viruses remains to be fully characterized but shows promise based on structural analogs .

Research Findings and Case Studies

Q & A

Q. How can researchers optimize the synthesis yield of 5-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carbonitrile?

Methodological Answer: Optimization involves solvent selection, catalyst efficiency, and reaction time. For example, in related triazole derivatives, dimethyl sulfoxide (DMSO) is used as a solvent due to its high polarity and ability to dissolve reactants. Lithium hydroxide (LiOH) acts as a base to deprotonate intermediates, improving reaction kinetics. Heating at 343 K for 4.5 hours under reflux conditions enhances nucleophilic substitution efficiency. Post-reaction, precipitation with water and purification via ethanol washing yields crystalline products (73–78% yield) . Key parameters:

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: A combination of nuclear magnetic resonance (NMR), infrared (IR), and elemental analysis is essential:

- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, nitrile C≡N at ~110–120 ppm) .

- IR Spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Elemental Analysis: Validates purity (>95% C, H, N, Cl content) .

Q. What preliminary bioactivity assays are recommended for this compound?

Methodological Answer: Antifungal activity against Pseudoperonospora cubensis is a benchmark. Prepare stock solutions in DMSO (100 mg/L) and test via agar dilution or microbroth dilution. Activity is quantified as inhibition percentage (e.g., 100% inhibition at 100 mg/L in some triazole derivatives) . Controls: Fluconazole (positive) and solvent-only (negative).

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction determines dihedral angles and hydrogen-bonding networks. For example, in a structurally similar pyrazole-carbonitrile, the dihedral angle between dichlorophenyl and triazole rings was 74.03°, stabilized by intramolecular N–H⋯O bonds. Refinement parameters:

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Methodological Answer: Compare analogs with varying halogen positions (e.g., 5-bromo-2-(2,5-dichlorophenyl) vs. 2-(2,4-dichlorophenyl) triazoles). Key findings:

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Replicate Conditions: Ensure identical assay protocols (e.g., fungal strain, incubation time).

- Solvent Effects: DMSO concentration >1% may inhibit growth, confounding results .

- Statistical Validation: Use ANOVA or Tukey’s test to compare triplicate data .

- Structural Confirmation: Re-analyze compound purity via HPLC or X-ray to rule out degradation .

Q. What computational strategies predict the compound’s molecular targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Parameters: Grid box centered on heme iron, exhaustiveness = 100 .

- QSAR Models: Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with antifungal IC₅₀ values .

- ADMET Prediction: SwissADME estimates bioavailability (e.g., logP = 3.2 suggests moderate permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.